molecular formula C8H5IN2 B12962786 2-Iodo-1,5-naphthyridine

2-Iodo-1,5-naphthyridine

Cat. No.: B12962786
M. Wt: 256.04 g/mol
InChI Key: RNAIAWBXNZPAPS-UHFFFAOYSA-N
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Description

2-Iodo-1,5-naphthyridine is a halogenated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms. The iodine substituent at the 2-position imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

2-iodo-1,5-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H

InChI Key

RNAIAWBXNZPAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)I)N=C1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Iodo-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the iodination of 1,5-naphthyridine. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Another approach involves the cross-coupling reaction of 2-chloro-1,5-naphthyridine with an iodinating reagent. This method employs palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to introduce the iodine atom at the desired position. These reactions are typically conducted in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .

Chemical Reactions Analysis

2-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents.

    Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. These reactions typically use palladium or nickel catalysts and are conducted under mild conditions.

    Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding naphthyridine oxides. .

Scientific Research Applications

2-Iodo-1,5-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity. The iodine atom in the compound can also enhance its binding affinity to biological targets through halogen bonding interactions .

Comparison with Similar Compounds

Key Features :

  • Synthetic Utility : The iodine atom facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), enabling the construction of complex fused heterocycles or functionalized derivatives .
  • Electronic Effects : The electron-withdrawing nature of iodine may enhance binding affinity in kinase inhibitors or antimicrobial agents, as seen in structurally similar compounds .

Comparison with Similar Compounds

The following table compares 2-iodo-1,5-naphthyridine with halogenated and substituted derivatives, highlighting structural, synthetic, and functional differences:

Compound Molecular Weight (g/mol) Substituents Key Applications References
This compound 256.04 (inferred) Iodo at C2 Cross-coupling intermediates; potential kinase inhibitors
4-Iodo-1,5-naphthyridine 256.04 Iodo at C4 Pharmacological probes; nucleophilic substitution reactions
4-Bromo-1,5-naphthyridine 209.04 Bromo at C4 Organic semiconductors; antimicrobial agents
2-Chloro-3-methyl-1,5-naphthyridine 178.62 Chloro at C2, methyl at C3 Building blocks for antitumor agents; DYRK1A kinase inhibitors
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine 257.51 Bromo at C7, chloro at C2, methyl at C3 Antibacterial agents; structural analogs in drug optimization

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